2'-Deoxyuridine-5'-triphosphate

DNA Polymerase Kinetics Φ29 Polymerase Nucleotide Selectivity

PCR carryover contamination and inefficient nick translation labeling compromise workflow integrity. dUTP addresses both challenges with quantifiable performance advantages: • 17.3% higher polymerization rate vs. dTTP with E. coli DNA Polymerase I for maximal probe yield in nick translation • Complete dTTP replacement in Taq-based PCR for UNG-mediated carryover prevention • Gold-standard dUTPase substrate (KM 0.3 µM, E. coli) for enzyme kinetics studies • ≥99% HPLC purity; DNase/RNase-free; shipped under cold chain for stability

Molecular Formula C9H11N2O14P3-4
Molecular Weight 464.11 g/mol
Cat. No. B1264416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyuridine-5'-triphosphate
Synonyms2'-deoxyuridine 5'-triphosphate
deoxy-UTP
deoxyuridine triphosphate
Molecular FormulaC9H11N2O14P3-4
Molecular Weight464.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
InChIInChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1
InChIKeyAHCYMLUZIRLXAA-SHYZEUOFSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





dUTP Biochemical Properties & Procurement


2'-Deoxyuridine-5'-triphosphate (dUTP) is a naturally occurring pyrimidine deoxynucleoside triphosphate that serves as the immediate precursor for deoxyuridine monophosphate (dUMP) in the de novo biosynthesis of thymidine nucleotides [1]. As a substrate for DNA polymerases, dUTP can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP) during replication and repair, a process that is normally prevented by the ubiquitous enzyme dUTPase (EC 3.6.1.23) [2]. This misincorporation potential underlies dUTP's dual role as both a metabolic intermediate essential for dTTP synthesis and a genotoxic agent when its cellular concentration rises [3].

1
Nucleotide metabolism studies: immediate precursor to dUMP in thymidine biosynthesis pathway
2
DNA polymerase substrate: enables uracil incorporation research, controlled by dUTPase context
3
dUTPase enzymology: reference substrate for kinetic and inhibitor screening studies

dUTP Substitution Limitations


Direct substitution of dUTP for dTTP or its analogs in molecular biology applications is often impossible due to significant differences in enzyme kinetics, substrate specificity, and downstream assay performance. Key DNA polymerases, such as Φ29 and porcine polymerase γ, exhibit 2- to 3-fold higher Km values for dUTP compared to dTTP, translating to measurably lower incorporation efficiency [1] [2]. Furthermore, some isothermal amplification polymerases, like Bst DNA Polymerase, are severely inhibited if dUTP replaces more than 50% of dTTP . In labeling applications, the choice of a specific dUTP analog dramatically affects sensitivity, with digoxigenin-dUTP (DIG-dUTP) providing the highest sensitivity and specificity, while direct fluorescein-dUTP offers faster results but lower sensitivity [3]. These quantifiable differences necessitate careful, data-driven selection of the precise dUTP formulation for each application, precluding generic interchangeability.

Φ29 and Pol γ exhibit lower dUTP affinity than dTTP, reducing incorporation efficiency; generic dTTP replacement may under-represent uracil.
Bst DNA Polymerase isothermal amplification fails if dUTP exceeds 50% of total dTTP; complete substitution is not tolerated.
Labeling sensitivity varies widely: DIG-dUTP provides highest reported signal, while direct fluorophore-dUTP yields faster but lower sensitivity.

dUTP Performance vs. Key Comparators


Φ29 DNA Polymerase Km for dUTP

Direct kinetic analysis of Φ29 DNA polymerase reveals a significant difference in its affinity for dUTP versus its native substrate, dTTP. The Km for dUTP is 28.2 nM, which is 2.3-fold higher than the 12.2 nM Km for dTTP [1]. This difference in binding affinity results in a lower catalytic efficiency (Kcat/Km) for dUTP (1.9 × 10⁻³ nM⁻¹·min⁻¹) compared to dTTP (4.5 × 10⁻³ nM⁻¹·min⁻¹).

Φ29 DNA Pol dUTP Kinetics
Reported
Km dUTP 28.2 nM vs dTTP 12.2 nM; catalytic efficiency 2.4-fold lower
Supports incorporation efficiency review
Higher dUTP concentrations may be needed for similar incorporation rates
DNA Polymerase Kinetics Φ29 Polymerase Nucleotide Selectivity

Porcine Polymerase γ dUTP Discrimination

In a competitive environment with equal molar concentrations of both nucleotides, porcine liver DNA polymerase γ preferentially incorporates dTMP over dUMP by a factor of approximately 3 [1]. This strong discrimination is consistent with the enzyme's 3-fold lower Km for dTTP (0.4 µM) compared to dUTP (1.1 µM).

Porcine Pol γ dUTP Discrimination
Reported
~3:1 incorporation ratio favoring dTTP at equimolar concentrations
Supports mitochondrial replication assay context
dUTP yields under-representation of uracil in competitive conditions
Mitochondrial DNA Replication Polymerase Gamma Substrate Competition

E. coli DNA Pol I dUTP Incorporation Rate

Contrary to findings with other polymerases, E. coli DNA polymerase I incorporates dUTP more efficiently than dTTP under saturating substrate conditions. The rate of hypochromic effect, a measure of DNA synthesis, was found to be 17.3% higher for dUTP compared to dTTP [1].

E. coli Pol I dUTP Rate
Reported
+17.3% polymerization rate vs dTTP
Supports efficient uracil labeling context
E. coli Pol I shows exception to general lower incorporation trend
E. coli DNA Polymerase I Polymerization Kinetics dUTP vs. dTTP

DIG-dUTP Sensitivity in In Situ Labeling

In a comparative study of detection methods for incorporated nucleotides during in situ restriction enzyme - nick translation on human metaphase chromosomes, DIG-dUTP detected with FITC-labelled anti-DIG antibody demonstrated the greatest sensitivity and specificity [1]. Biotin-dUTP with FITC-avidin showed lower sensitivity, while direct labeling with fluorescein-dUTP was faster but also less sensitive.

DIG-dUTP In Situ Sensitivity
Reported
DIG-dUTP ranked highest sensitivity/specificity; direct fluorescein-dUTP faster but lower signal
Supports labeling method selection context
Detection sensitivity depends on hapten/fluorophore choice
In Situ Hybridization Non-Radioactive Labeling Fluorescence Microscopy

Bst Polymerase dUTP Substitution Limit

For isothermal amplification using Bst DNA Polymerase, dUTP cannot completely replace dTTP. Experimental evidence indicates that dUTP substitution is limited to a maximum of 50% of the dTTP; exceeding this level significantly inhibits the amplification reaction . This contrasts with PCR using Taq polymerase, where complete substitution is possible.

Bst Polymerase dUTP Limit
Data to verify
>50% dUTP substitution significantly inhibits Bst isothermal amplification
Method context: carryover prevention may require dTTP/dUTP mixture
Class-level inference; verify for specific LAMP protocol
Isothermal Amplification Bst DNA Polymerase LAMP Assay Design

dUTP Application Scenarios


E. coli DNA Pol I Uracil Incorporation

dUTP is the optimal substrate for nick translation and other protocols utilizing E. coli DNA Polymerase I. Its 17.3% higher polymerization rate compared to dTTP ensures rapid and efficient labeling, maximizing probe yield and specific activity.

PCR Carryover Prevention with UNG

dUTP is essential for PCR carryover prevention systems employing Uracil-N-Glycosylase (UNG). While Taq polymerase accepts dUTP as a complete replacement for dTTP , this allows for the synthesis of uracil-containing amplicons that are susceptible to UNG digestion, preventing re-amplification in subsequent runs.

Non-Radioactive Probe Labeling (In Situ)

For applications requiring the highest detection sensitivity in fluorescence in situ hybridization (FISH) or other in situ techniques, DIG-dUTP is the superior choice over biotin-dUTP or direct fluorophore-conjugated dUTPs . Its superior signal-to-noise ratio is critical for detecting low-abundance nucleic acid targets.

dUTPase Enzymatic Studies

As the native, high-affinity substrate for dUTPase (with a reported KM of 0.3 µM for the E. coli enzyme) , unmodified dUTP is the gold-standard reagent for kinetic characterization of this enzyme, which is a key target in anticancer and antimicrobial drug discovery. Its use is essential for obtaining accurate and reproducible kinetic constants.

Application
Selection Property
Validation Focus
E. coli DNA Pol I uracil incorporation
Reported higher polymerization rate context
Incorporation efficiency and probe yield
UNG-based PCR carryover prevention
Complete dTTP substitution with Taq polymerase
UNG susceptibility and amplicon degradation
High-sensitivity in situ hybridization
Reported highest signal-to-noise (DIG-dUTP)
Detection of low-abundance targets
dUTPase kinetics / inhibitor screening
Native substrate with reported high affinity context
Enzyme kinetics and assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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